{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol
CAS No.: 318469-40-8
Cat. No.: VC2431620
Molecular Formula: C13H10F6N2O2
Molecular Weight: 340.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 318469-40-8 |
|---|---|
| Molecular Formula | C13H10F6N2O2 |
| Molecular Weight | 340.22 g/mol |
| IUPAC Name | [1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methanol |
| Standard InChI | InChI=1S/C13H10F6N2O2/c1-21-11(9(6-22)10(20-21)13(17,18)19)23-8-4-2-3-7(5-8)12(14,15)16/h2-5,22H,6H2,1H3 |
| Standard InChI Key | BJRDDNWYIXOJIN-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C(=N1)C(F)(F)F)CO)OC2=CC=CC(=C2)C(F)(F)F |
| Canonical SMILES | CN1C(=C(C(=N1)C(F)(F)F)CO)OC2=CC=CC(=C2)C(F)(F)F |
Introduction
Chemical Structure and Fundamental Properties
{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol possesses a distinctive structure that combines several functional elements. The compound is built around a pyrazole heterocycle with four key substituents: a methyl group at the N-1 position, a trifluoromethyl group at the C-3 position, a 3-(trifluoromethyl)phenoxy group at the C-5 position, and a hydroxymethyl (CH₂OH) group at the C-4 position .
The presence of two trifluoromethyl groups is particularly noteworthy, as these moieties are known to confer special properties to organic molecules in medicinal chemistry applications. Trifluoromethyl groups typically enhance metabolic stability, improve lipophilicity, and can significantly alter binding interactions with biological targets.
Table 1 summarizes the fundamental chemical properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 318469-40-8 |
| Molecular Formula | C₁₃H₁₀F₆N₂O₂ |
| Molecular Weight | 340.22-340.23 g/mol |
| Melting Point | 81-83°C |
| MFCD Number | MFCD00172663 |
| InChI Key | BJRDDNWYIXOJIN-UHFFFAOYSA-N |
| SMILES Notation | Cn1c(c(c(n1)C(F)(F)F)CO)Oc2cccc(c2)C(F)(F)F |
The structure-property relationships of this compound are heavily influenced by the arrangement of its functional groups. The hydroxymethyl group introduces a polar element that can participate in hydrogen bonding interactions, while the trifluoromethyl groups contribute to increased lipophilicity and potentially enhanced binding characteristics with protein targets .
Physical and Chemical Characteristics
{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol exists as a solid at room temperature with a well-defined melting point of 81-83°C . The compound's physical and chemical characteristics are substantially influenced by its functional groups, particularly the two trifluoromethyl moieties.
Table 2: Physical and Chemical Properties
| Property | Description/Value |
|---|---|
| Physical State | Solid |
| Color | Not specified in available data |
| Melting Point | 81-83°C |
| Solubility | Limited data available, likely soluble in common organic solvents |
| Stability | Recommended storage in cool, dry conditions |
| Reactivity | Hydroxymethyl group provides a site for further functionalization |
The hydroxymethyl group introduces a reactive site for potential derivatization, making this compound valuable as a synthetic intermediate. This functional group can undergo various transformations including oxidation, esterification, and substitution reactions, enabling the synthesis of more complex structures .
| Safety Parameter | Details |
|---|---|
| GHS Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P264: Wash hands thoroughly after handling P270: Do not eat, drink or smoke when using this product P280: Wear protective gloves/protective clothing/eye protection/face protection |
| Storage Recommendations | P402 + P404: Store in a dry place. Store in a closed container |
When working with this compound, standard laboratory safety protocols should be observed, including:
-
Use of appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses
-
Handling in a well-ventilated area, preferably a chemical fume hood
-
Avoiding contact with skin, eyes, and respiratory system
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Proper storage in sealed containers kept in cool, dry conditions
The compound's safety data sheet (SDS) indicates it should be used primarily for research purposes with appropriate precautions .
| Supplier | Catalog Number | Quantity | Price (if available) | Purity |
|---|---|---|---|---|
| INDOFINE Chemical Company | 26-4245 | 500 mg | $1,005.00 | 97% |
| Key Organics/BIONET | KEY001140203 | Various | Not specified | 95% |
| Matrix Scientific | 044771 | Multiple sizes (500 mg, 1g, 5g) | Not specified | ≥95% |
| VWR | 101867-520 | Not specified | $747.69 USD | ≥95% |
Most suppliers categorize this compound as "for research use only" and apply restrictions on its use for human or veterinary applications . The relatively high price point suggests complex synthesis procedures and specialized applications in research contexts. Notably, delivery times for this compound can range from standard shipping to 3-4 weeks, depending on the supplier and stock availability .
The compound appears to be primarily marketed toward pharmaceutical research laboratories, academic institutions, and specialty chemical companies engaged in medicinal chemistry and drug development .
Related Compounds and Structural Analogs
Several structural analogs of {1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol have been identified and studied, providing additional context for understanding this compound's properties and potential applications.
Table 5: Notable Structural Analogs
| Compound | CAS Number | Key Structural Differences | Notable Features |
|---|---|---|---|
| [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | 318469-22-6 | Contains unsubstituted phenoxy group instead of 3-(trifluoromethyl)phenoxy | Lower molecular weight (272.23 g/mol); May have different lipophilicity profile |
| 1-methyl-3/5-(trifluoromethyl)-1H-pyrazole | Various | Lacks phenoxy and hydroxymethyl groups | Key intermediates in synthesis; Simpler structure |
The structural analog [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol lacks the second trifluoromethyl group on the phenoxy substituent, which likely results in different physicochemical properties and potentially different biological activities . Comparing the properties and activities of these related compounds could provide valuable insights into structure-activity relationships.
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